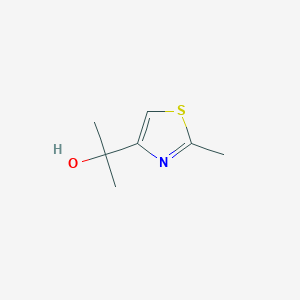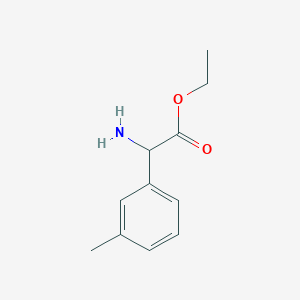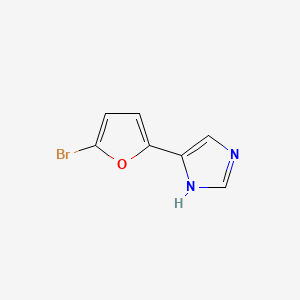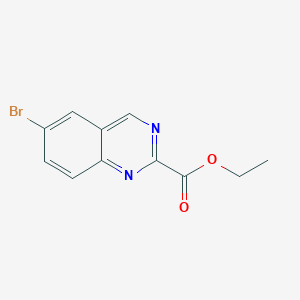
(1-(1-Ethoxyethyl)-1H-pyrazol-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(1-ethoxyethyl)-1H-pyrazol-5-yl]boronic acid: is an organoboron compound that features a pyrazole ring substituted with a boronic acid group. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1-ethoxyethyl)-1H-pyrazol-5-yl]boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Ethoxyethyl Group: The ethoxyethyl group can be introduced via alkylation of the pyrazole ring using ethyl vinyl ether in the presence of a strong base such as sodium hydride.
Boronic Acid Formation: The final step involves the introduction of the boronic acid group. This can be achieved through the reaction of the ethoxyethyl-substituted pyrazole with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate.
Industrial Production Methods
Industrial production of [1-(1-ethoxyethyl)-1H-pyrazol-5-yl]boronic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: [1-(1-ethoxyethyl)-1H-pyrazol-5-yl]boronic acid can undergo oxidation reactions to form corresponding pyrazole derivatives.
Reduction: The compound can be reduced to form various reduced pyrazole derivatives.
Substitution: It can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include various substituted pyrazoles and boronic acid derivatives, which can be further utilized in synthetic applications.
科学的研究の応用
Chemistry
In chemistry, [1-(1-ethoxyethyl)-1H-pyrazol-5-yl]boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine
The compound has potential applications in medicinal chemistry for the development of new drugs. Its ability to form stable carbon-carbon bonds makes it useful in the synthesis of biologically active molecules.
Industry
In the industrial sector, [1-(1-ethoxyethyl)-1H-pyrazol-5-yl]boronic acid is used in the production of advanced materials and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of [1-(1-ethoxyethyl)-1H-pyrazol-5-yl]boronic acid involves its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form intermediate complexes, which then undergo transmetalation and reductive elimination to form new carbon-carbon bonds. This process is facilitated by the stability of the boronic acid group and the reactivity of the pyrazole ring.
類似化合物との比較
Similar Compounds
- [1-(1-ethoxyethyl)-1H-pyrazol-4-yl]boronic acid
- [1-(1-ethoxyethyl)-1H-pyrazol-3-yl]boronic acid
- [1-(1-ethoxyethyl)-1H-pyrazol-2-yl]boronic acid
Uniqueness
Compared to similar compounds, [1-(1-ethoxyethyl)-1H-pyrazol-5-yl]boronic acid is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct reactivity and stability, making it particularly useful in certain synthetic applications where other boronic acids may not perform as effectively.
特性
分子式 |
C7H13BN2O3 |
|---|---|
分子量 |
184.00 g/mol |
IUPAC名 |
[2-(1-ethoxyethyl)pyrazol-3-yl]boronic acid |
InChI |
InChI=1S/C7H13BN2O3/c1-3-13-6(2)10-7(8(11)12)4-5-9-10/h4-6,11-12H,3H2,1-2H3 |
InChIキー |
COTDNABMFGJTTI-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=NN1C(C)OCC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(4-Nitrophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13568165.png)
![methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylate](/img/structure/B13568169.png)



![Methyl(1-{pyrazolo[1,5-a]pyridin-7-yl}propan-2-yl)amine dihydrochloride](/img/structure/B13568200.png)





